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molecular formula C10H8N2O B8750865 4,4'-Bipyridine, 1-oxide CAS No. 39182-30-4

4,4'-Bipyridine, 1-oxide

Cat. No. B8750865
M. Wt: 172.18 g/mol
InChI Key: JDNWJNJHGZHYNE-UHFFFAOYSA-N
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Patent
US07125888B2

Procedure details

The suspension of 4,4′-bipyridine-1-oxide (8.50 g, 49.36 mmol) in phosphorus oxychloride (80 mL) was heated to 110° C. overnight. The mixture was concentrated and the residue was treated with saturated aqueous NaHCO3 solution (150 mL) slowly and then Na2CO3 solution (2M) until it was basic. The alkaline solution was extracted with chloroform (4×300 mL). The combined organic layer was dried, treated with activated carbon and filtered through celite. The filtrate was concentrated and the resulting solid was purified by flash column chromatography (4% MeOH in CH2Cl2) to give 2-Chloro-4,4′-bipyridine (3-2) as a off-yellow solid. 1H NMR (CDCl3) δ 8.77 (dd, 2H, J=4.5, 1.6), 8.53 (d, 1H, J=5.1), 7.58 (s, 1H), 7.52 (dd, 2H, J=4.7, 1.7), 7.46 (dd, 1H, J=5.2, 1.5).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]1([O-])[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)=[CH:3][CH:2]=1.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:2]1[CH:3]=[C:4]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)[CH:5]=[CH:6][N:1]=1

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
[N+]1(=CC=C(C=C1)C1=CC=NC=C1)[O-]
Name
Quantity
80 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue was treated with saturated aqueous NaHCO3 solution (150 mL) slowly
EXTRACTION
Type
EXTRACTION
Details
The alkaline solution was extracted with chloroform (4×300 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic layer was dried
ADDITION
Type
ADDITION
Details
treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting solid was purified by flash column chromatography (4% MeOH in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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